molecular formula C25H26N2O3 B2622632 N1-(3,3-diphenylpropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide CAS No. 941980-31-0

N1-(3,3-diphenylpropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide

货号 B2622632
CAS 编号: 941980-31-0
分子量: 402.494
InChI 键: RAVPCTQEPUJPKH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N1-(3,3-diphenylpropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide, also known as DPPX, is a selective blocker of the Kv4.2 potassium channel. The Kv4.2 potassium channel is a key regulator of neuronal excitability and is implicated in several neurological disorders. DPPX has been extensively studied for its potential therapeutic applications in these disorders.

作用机制

N1-(3,3-diphenylpropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide selectively blocks the Kv4.2 potassium channel, which is a key regulator of neuronal excitability. The Kv4.2 potassium channel is expressed in several regions of the brain, including the hippocampus, cortex, and thalamus. The blockade of the Kv4.2 potassium channel by this compound leads to a reduction in neuronal excitability, which is thought to underlie its therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to selectively block the Kv4.2 potassium channel with high affinity. This compound has also been shown to have minimal effects on other potassium channels and ion channels, indicating its selectivity for the Kv4.2 potassium channel. This compound has been shown to reduce neuronal excitability in several regions of the brain, including the hippocampus, cortex, and thalamus. This compound has also been shown to reduce seizure activity and pain in animal models of neurological disorders.

实验室实验的优点和局限性

N1-(3,3-diphenylpropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide has several advantages for lab experiments. This compound is a selective blocker of the Kv4.2 potassium channel, which allows for the specific study of this channel in neurological disorders. This compound has also been shown to have minimal effects on other potassium channels and ion channels, which reduces the potential for off-target effects. However, this compound has limitations for lab experiments. This compound has a short half-life, which requires frequent dosing in animal models. This compound also has limited solubility, which can make it difficult to administer in certain experimental settings.

未来方向

There are several future directions for the study of N1-(3,3-diphenylpropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide. One future direction is the development of more potent and selective Kv4.2 potassium channel blockers. Another future direction is the study of this compound in human clinical trials for neurological disorders such as epilepsy, chronic pain, and schizophrenia. The potential for off-target effects and drug interactions with other medications will need to be carefully evaluated in these trials. Another future direction is the study of this compound in other neurological disorders that are thought to involve the Kv4.2 potassium channel, such as Alzheimer's disease and Parkinson's disease. Overall, the study of this compound has the potential to lead to the development of novel therapies for several neurological disorders.

合成方法

The synthesis of N1-(3,3-diphenylpropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide involves the reaction of 2-methoxy-5-methylphenylamine with oxalyl chloride to form the corresponding amide. The amide is then reacted with 3,3-diphenylpropylamine to form this compound. The synthesis of this compound has been optimized to achieve high yields and purity.

科学研究应用

N1-(3,3-diphenylpropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide has been extensively studied for its potential therapeutic applications in neurological disorders such as epilepsy, chronic pain, and schizophrenia. This compound has been shown to selectively block the Kv4.2 potassium channel, which is implicated in the pathophysiology of these disorders. This compound has been shown to reduce seizure activity in animal models of epilepsy and to reduce pain in animal models of chronic pain. This compound has also been shown to improve cognitive function in animal models of schizophrenia.

属性

IUPAC Name

N-(3,3-diphenylpropyl)-N'-(2-methoxy-5-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O3/c1-18-13-14-23(30-2)22(17-18)27-25(29)24(28)26-16-15-21(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-14,17,21H,15-16H2,1-2H3,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAVPCTQEPUJPKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。